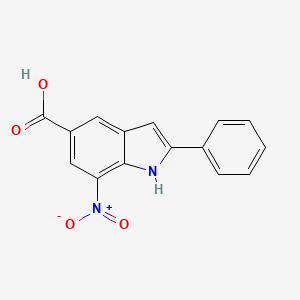

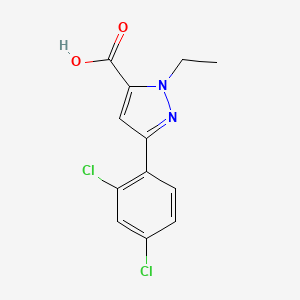

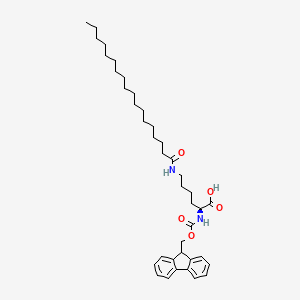

2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Cross-Coupling

Suzuki–Miyaura cross-coupling: is a pivotal carbon–carbon bond-forming reaction in organic chemistry. The compound can serve as a precursor for organoboron reagents tailored for this reaction. These reagents are crucial for the coupling process, particularly in the transmetalation phase where the organic group is transferred from boron to palladium .

Catalytic Protodeboronation

In the realm of catalytic protodeboronation , pinacol boronic esters are transformed into a broad range of functional groups. The compound can be utilized in the preparation of these esters, which are integral to reactions like anti-Markovnikov hydromethylation of alkenes. This application is significant for the synthesis of complex molecules such as δ-®-coniceine and indolizidine 209B .

Synthesis of Pyrrolidinyl-Pyrimidine Derivatives

The compound is a key intermediate in the synthesis of pyrrolidinyl-pyrimidine derivatives . These derivatives have potential pharmacological applications and are synthesized through a multi-step process that includes amidation with aliphatic amines to yield carboxamides .

Formation of Pyridyl Boronic Esters

Pyridyl boronic esters: are essential in the synthesis of various organic molecules. “2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester” can act as a starting material for the formation of these esters, which are then used in further chemical transformations .

Organic Synthesis Building Blocks

The compound serves as a building block in organic synthesis , particularly in the preparation of boron-containing reagents. These reagents are versatile and can be converted into numerous functional groups, playing a vital role in modern synthetic strategies .

Pharmaceutical Research

In pharmaceutical research , the compound’s derivatives are explored for their therapeutic properties. The ability to modify the pyrimidine ring makes it a valuable scaffold for drug discovery and development .

Safety and Hazards

The compound “2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

methyl 2-pyridin-2-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-16-11(15)8-6-13-10(14-7-8)9-4-2-3-5-12-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTQPYRXSBRXIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)

![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)

![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)